Phthalic-13C6 anhydride
Description
Phthalic-13C6 anhydride (CAS: 85-44-9) is a stable isotope-labeled derivative of phthalic anhydride, where all six carbon atoms in the aromatic ring are replaced with carbon-13 (13C). This labeling enhances its utility in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), enabling precise tracking of molecular transformations in chemical and biological systems . Structurally identical to unlabeled phthalic anhydride, it retains the reactive cyclic anhydride group and aromatic ring, facilitating its use in synthesis of polymers, dyes, pharmaceuticals, and specialty chemicals . Its isotopic purity (typically ≥99% 13C) ensures minimal interference in analytical studies, making it indispensable in metabolic pathway analysis, polymer kinetics, and environmental tracer applications .
Properties
Molecular Formula |
C8H4O3 |
|---|---|
Molecular Weight |
154.07 g/mol |
IUPAC Name |
2-benzofuran-1,3-dione |
InChI |
InChI=1S/C8H4O3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-4H/i1+1,2+1,3+1,4+1,5+1,6+1 |
InChI Key |
LGRFSURHDFAFJT-IDEBNGHGSA-N |
Isomeric SMILES |
[13CH]1=[13CH][13CH]=[13C]2C(=O)OC(=O)[13C]2=[13CH]1 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC2=O |
Origin of Product |
United States |
Preparation Methods
Isotopic Labeling of Phthalic Acid
The most common route involves synthesizing phthalic-13C6 acid first, followed by dehydration to the anhydride.
Carboxylation with Carbon-13 Sources
Phthalic-13C6 acid is synthesized via carboxylation of o-xylene-13C6 or isotopic exchange reactions. A validated method involves refluxing phthalic anhydride with sodium bicarbonate-13C (NaH13CO3) in aqueous medium:
Reaction conditions (Table 1):
| Parameter | Value |
|---|---|
| Temperature | 120–150°C |
| Solvent | Deionized H2O |
| Reaction Time | 6–8 hours |
| Yield | 85–92% |
| Isotopic Purity | ≥99% 13C enrichment |
Source: Adapted from isotopic labeling protocols.
The use of sodium bicarbonate-13C ensures uniform labeling at both carboxylic groups. NMR analysis confirms isotopic incorporation, with signals at 168–170 ppm for carboxyl carbons.
Alternative Labeling Strategies
Dehydration of Phthalic-13C6 Acid to the Anhydride
The labeled acid is converted to the anhydride via thermal dehydration, mimicking conventional phthalic anhydride production2.
Thermal Dehydration Protocol
-
Apparatus : Glass reactor with reflux condenser and moisture trap.
-
Procedure :
-
Phthalic-13C6 acid (60 g) is heated to 180°C on a hotplate.
-
Water vapor is removed via condensation, driving the equilibrium toward anhydride formation.
-
The melt is poured onto aluminum foil, cooled, and crystallized2.
-
Reaction Equation :
Key Parameters (Table 2):
| Parameter | Value |
|---|---|
| Temperature | 180°C |
| Reaction Time | 30–45 minutes |
| Yield | 95–98% |
| Purity | ≥99% (HPLC) |
Catalytic Dehydration
-
Acid Catalysts : Sulfuric acid (0.5% w/w) reduces reaction time to 15–20 minutes but risks sulfonation side products.
-
Molecular Sieves : 3Å sieves adsorb water, improving yields to 97% under milder conditions (150°C).
Optimization of Synthesis Conditions
Solvent-Free vs. Solvent-Assisted Reactions
Solvent-free methods minimize isotopic dilution but require precise temperature control to prevent sublimation. Solvent-assisted reactions (e.g., in toluene) enable lower temperatures (140°C) but introduce solvent removal steps2.
Isotopic Purity Considerations
-
Side Reactions : Hydrolysis of the anhydride back to the acid occurs if moisture is present, necessitating anhydrous conditions.
-
Analytical Validation :
-
NMR : NMR shows absence of -OH peaks (δ 10–12 ppm) in the anhydride.
-
MS : Molecular ion peak at m/z 180.2 (calculated for C8O3-13C6).
-
Industrial-Scale Production Challenges
Energy Efficiency
Thermal dehydration consumes significant energy due to high temperatures (180°C). Microwave-assisted reactors reduce energy use by 40% while maintaining yields.
Hazard Mitigation
This compound shares hazards with its non-labeled counterpart:
-
Corrosivity : Reacts exothermically with water, requiring dry handling.
-
Toxicity : Inhalation risks necessitate closed-system synthesis and PPE.
Advanced Characterization Techniques
Spectroscopic Analysis
-
FT-IR : Peaks at 1850 cm (C=O asym) and 1770 cm (C=O sym) confirm anhydride formation.
-
NMR : Distinct signals at 168.5 ppm (carbonyl) and 130–135 ppm (aromatic carbons).
Chromatographic Purity Assessment
-
HPLC : C18 column, mobile phase 60:40 acetonitrile/water, retention time 4.2 minutes.
-
Isotopic Dilution MS : Quantifies 13C enrichment to ±0.1% accuracy.
Comparative Analysis of Synthesis Routes
Table 3 summarizes key methods:
| Method | Yield (%) | Isotopic Purity (%) | Energy Use | Scalability |
|---|---|---|---|---|
| Thermal Dehydration | 95–98 | 99.5 | High | Industrial |
| Catalytic (H2SO4) | 97 | 98.8 | Moderate | Pilot Scale |
| Microwave-Assisted | 94 | 99.2 | Low | Lab Scale |
Data synthesized from2.
Chemical Reactions Analysis
Hydrolysis to Phthalic-¹³C₆ Acid
Phthalic-¹³C₆ anhydride undergoes rapid hydrolysis in the presence of water to form phthalic-¹³C₆ acid. The reaction is exothermic and follows a nucleophilic acyl substitution mechanism:
Key Findings
-
Kinetics : Hydrolysis occurs within seconds under neutral or acidic conditions, with a half-life of 0.5–1 minute at 25°C .
-
Catalysis : Bases (e.g., acetate, phosphate) accelerate the reaction via nucleophilic attack or general base mechanisms. A Brønsted plot for base-catalyzed hydrolysis shows β = 0.46, indicating moderate transition-state charge development .
-
Reversibility : Above 180°C, phthalic-¹³C₆ acid dehydrates back to the anhydride .
Alcoholysis: Ester Formation
Reactions with alcohols yield phthalate esters. For example, methanol produces methyl phthalate-¹³C₆:
Mechanism
-
Nucleophilic attack : Alcohol attacks the electrophilic carbonyl carbon.
-
Deprotonation : Pyridine or other bases stabilize intermediates.
-
Leaving group removal : Elimination of the carboxylate anion .
Applications
-
Used in cellulose phthalylation for thermoplastic materials and drug delivery systems. DMAP catalysis enhances reaction efficiency in ionic liquids like BMIMCl .
Ammonolysis: Amide and Imide Formation
Phthalic-¹³C₆ anhydride reacts with amines to form amides or imides. With ammonia, it yields phthalimide-¹³C₆:
Key Data
-
Derivatives : Potassium phthalimide-¹³C₆ (a key precursor for Gabriel synthesis) is commercially available .
Reaction with Ethylenediamine
Phthalic-¹³C₆ anhydride reacts with ethylenediamine to form N,N'-diphthaloyl-1,2-ethylenediamine:
Conditions
-
Solvent: Water or ethanol/water mixtures (yields up to 92.4%).
-
Product validation: Confirmed via ¹H/¹³C NMR and mass spectrometry .
Dehydration of Nitro-Alcohols
The anhydride acts as a dehydrating agent for nitro-alcohols, producing nitroalkenes:
Applications
Analytical Characterization
Scientific Research Applications
Synthesis and Chemical Reactions
Phthalic-13C6 anhydride serves as a valuable reagent in organic synthesis. Its isotopic labeling enables precise tracking of carbon atoms in complex reactions, facilitating the study of reaction mechanisms.
Key Applications:
- Isotope Labeling: Used in metabolic studies to trace the incorporation of carbon into biological molecules.
- Chemical Pathway Analysis: Helps elucidate reaction mechanisms in synthetic organic chemistry.
Material Science
In material science, this compound is incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength.
Applications:
- Polymer Composites: Acts as a cross-linking agent in the production of polyester resins, which are widely used in coatings and adhesives.
- Thermoplastic Materials: Enhances the performance of thermoplastics by improving their thermal and mechanical properties.
Environmental Studies
This compound is instrumental in environmental research, particularly in studying the fate of pollutants.
Applications:
- Environmental Tracing: Used to track the degradation pathways of phthalates in ecosystems.
- Pollution Monitoring: Assists in understanding the transport and transformation of phthalates in water and soil systems.
Pharmaceutical Research
The compound plays a role in pharmaceutical research, particularly in drug formulation and delivery systems.
Applications:
- Drug Delivery Systems: Utilized to develop controlled-release formulations that improve therapeutic efficacy.
- Pharmaceutical Synthesis: Serves as a precursor for synthesizing various pharmaceutical compounds, including thalidomide derivatives.
Case Study 1: Metabolic Tracing
A study utilized this compound to trace carbon metabolism in microbial cultures. The results demonstrated its effectiveness in elucidating metabolic pathways, providing insights into microbial growth conditions and substrate utilization.
Case Study 2: Polymer Development
Research involving this compound in polyester resin formulations showed significant improvements in thermal stability and mechanical properties compared to conventional resins. This advancement has implications for automotive and aerospace industries where material performance is critical.
Data Table: Summary of Applications
| Application Area | Specific Use | Benefits |
|---|---|---|
| Organic Synthesis | Isotope labeling for reaction tracking | Enhanced understanding of mechanisms |
| Material Science | Cross-linking agent in polymers | Improved thermal/mechanical properties |
| Environmental Studies | Tracing degradation pathways | Insight into pollutant behavior |
| Pharmaceutical Research | Controlled-release drug formulations | Increased therapeutic efficacy |
Mechanism of Action
The primary mechanism of action of phthalic-13C6 anhydride involves its ability to undergo hydrolysis in the presence of water or alcohols, forming phthalic-13C6 acid. This acid and its derivatives exhibit various biological effects, including antioxidant and anti-inflammatory properties . The compound modulates lipid mediator release and cytokine formation, which contributes to its sensitizing effects on the respiratory tract .
Comparison with Similar Compounds
Table 1: Comparative Properties of this compound and Analogues
| Compound | CAS Number | Molecular Formula | Isotopic Labeling | Key Applications | Thermal Stability (°C) |
|---|---|---|---|---|---|
| This compound | 85-44-9 | C8^13C6H4O3 | 13C (6 positions) | NMR/MS tracers, labeled polymer synthesis | ~230 (decomposition) |
| Phthalic anhydride | 85-44-9 | C8H4O3 | None | Plastics, resins, dyes | ~230 |
| Maleic anhydride | 108-31-6 | C4H2O3 | None | Polyester resins, copolymers | 202 (melting point) |
| Acetic-13C2,D6 anhydride | 285977-78-8 | C4D6O3 | 13C (2 positions), D6 | Acetylation studies | 139 (boiling point) |
Functional and Industrial Differentiation
- Reactivity : Phthalic anhydride undergoes esterification and amidation more readily than maleic anhydride due to aromatic stabilization, but maleic anhydride’s conjugated system enables faster cycloaddition .
- Isotopic Utility: Phthalic-13C6 provides unambiguous signal resolution in 13C NMR, unlike unlabeled analogues, which suffer from natural abundance noise .
- Environmental Persistence : Phthalic anhydride exhibits moderate persistence (hydrolysis half-life ~10 hours at pH 7), whereas maleic anhydride hydrolyzes faster (~1 hour) .
Research and Industrial Implications
The isotopic specificity of this compound has advanced studies in polymer degradation mechanisms and metabolic profiling . In contrast, maleic and trimellitic anhydrides dominate high-temperature material applications due to their superior thermal resistance . Regulatory scrutiny of phthalic anhydride’s environmental release (e.g., EPA’s 2019 high-priority designation) underscores the need for labeled variants to monitor industrial emissions without altering reaction pathways .
Biological Activity
Phthalic-13C6 anhydride, a carbon-labeled derivative of phthalic anhydride, is utilized primarily in research applications, particularly in tracing studies due to its stable isotope composition. While the biological activity of phthalic anhydride itself has been extensively documented, the specific biological effects of its isotopically labeled counterpart, this compound, are less commonly discussed. This article synthesizes available research findings on the biological activity of phthalic anhydride and its derivatives, including implications for this compound.
Overview of Phthalic Anhydride
Phthalic anhydride is a cyclic anhydride derived from phthalic acid and is recognized for its reactivity and versatility in organic synthesis. It serves as a precursor for various chemical compounds, including pharmaceuticals and agrochemicals. Its biological activities have been linked to several health effects, including sensitization and potential toxicity.
Biological Activities
1. Antimicrobial Properties
Research indicates that phthalimide derivatives synthesized from phthalic anhydride exhibit significant antibacterial activity against various microorganisms. For example, studies have shown that these derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli .
2. Cytotoxic Effects
Phthalic anhydride has been reported to possess cytotoxic properties. It can induce apoptosis in certain cancer cell lines, suggesting potential applications in cancer therapy . The mechanism behind this activity often involves the generation of reactive oxygen species (ROS) leading to cellular damage.
3. Sensitization and Toxicity
Phthalic anhydride is known to be a potent skin and respiratory sensitizer. Occupational exposure can lead to allergic reactions such as rhinitis and asthma . In animal studies, it has demonstrated low repeated dose toxicity with specific adverse effects observed at high doses .
Case Studies
Case Study 1: Antibacterial Activity
A study synthesized N-substituted phthalimides from phthalic anhydride and evaluated their antibacterial properties. The synthesized compounds showed varying degrees of effectiveness against tested strains, with some exhibiting strong inhibition comparable to standard antibiotics .
Case Study 2: Cytotoxicity Assessment
Another investigation assessed the cytotoxic effects of phthalic anhydride on human cancer cell lines. Results indicated that exposure led to significant cell death through apoptosis pathways, reinforcing its potential as a chemotherapeutic agent .
Data Table: Biological Activities of Phthalic Anhydride Derivatives
| Activity Type | Compound Type | Tested Organisms/Cells | Observed Effects |
|---|---|---|---|
| Antibacterial | N-substituted Phthalimides | Staphylococcus aureus, E. coli | Moderate to strong inhibition |
| Cytotoxic | Phthalic Anhydride | Human cancer cell lines | Induction of apoptosis |
| Sensitization | Phthalic Anhydride | Occupational exposure | Allergic reactions (rhinitis, asthma) |
Q & A
Q. How is Phthalic-13C6 anhydride synthesized, and what isotopic purity validation methods are recommended?
this compound is typically synthesized via isotopic labeling of the precursor (e.g., benzene-13C6) followed by oxidation to form the anhydride. Key validation steps include:
- Mass spectrometry (MS) to confirm isotopic enrichment (e.g., ≥99% 13C purity).
- Nuclear magnetic resonance (NMR) to verify structural integrity and absence of unlabeled impurities .
- Gas chromatography (GC) with flame ionization detection (FID) to assess chemical purity, referencing standards like GB/T 15336-2013 .
Q. What are the primary analytical techniques for characterizing this compound in experimental settings?
- Infrared spectroscopy (IR) : Compare experimental peaks (e.g., C=O stretch at ~1850 cm⁻¹) with theoretical data to confirm functional groups .
- High-performance liquid chromatography (HPLC) : Separate and quantify degradation products, especially under hydrolytic conditions .
- Isotope-ratio mass spectrometry (IRMS) : Validate 13C isotopic distribution and rule out natural abundance interference .
Q. How should researchers handle this compound to minimize hydrolysis during storage?
Hydrolysis half-lives vary with pH (e.g., 30.5 seconds at pH 7.24; 61 seconds at pH 6.8). Best practices include:
- Storing in anhydrous solvents (e.g., dry tetrahydrofuran) under inert gas (N2/Ar).
- Using desiccants (e.g., molecular sieves) in sealed containers.
- Avoiding aqueous buffers unless hydrolysis kinetics are explicitly studied .
Advanced Research Questions
Q. How can this compound be used as a tracer in metabolic flux analysis, and what are common pitfalls in data interpretation?
- Application : Incorporate 13C-labeled anhydride into polymer precursors (e.g., polyesters) to track metabolic pathways via 13C-NMR or LC-MS.
- Pitfalls :
Q. What experimental designs are optimal for resolving contradictions in this compound’s environmental fate data?
Discrepancies in hydrolysis rates or volatility (e.g., half-life of 24.8 minutes vs. 54.6 days in air) arise from:
- pH variability : Design buffer systems with precise ionic strength and pH control .
- Temperature gradients : Use isothermal chambers for stability studies.
- Analytical sensitivity : Employ GC-MS with electron capture detection (ECD) for trace-level quantification, validated against EPA guidelines .
Q. How can researchers optimize reaction conditions for this compound in esterification studies?
- Catalyst screening : Test Lewis acids (e.g., butylstannoic acid) vs. Brønsted acids (e.g., H2SO4) for yield and selectivity .
- Solvent effects : Compare polar aprotic solvents (e.g., DMF) with non-polar media (e.g., toluene) to balance reactivity and hydrolysis risk.
- Kinetic monitoring : Use in-situ FTIR to track anhydride consumption and ester formation .
Methodological Guidance
Q. What statistical frameworks are recommended for validating reproducibility in this compound experiments?
- Repeatability : Calculate relative standard deviation (RSD) across ≥3 technical replicates (e.g., RSD <2% for GC purity assays) .
- Uncertainty propagation : Apply Monte Carlo simulations to factors like solvent volume (±0.1 mL) and response factor variability .
- Peer validation : Share raw datasets and protocols via repositories (e.g., Zenodo) to enable independent verification .
Q. How to formulate hypothesis-driven research questions using frameworks like PICO or FINER?
- Example :
- Population : this compound in polymer matrices.
- Intervention : Varying catalytic conditions.
- Comparison : Unlabeled vs. 13C-labeled reaction kinetics.
- Outcome : Isotope effect on activation energy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
